molecular formula C29H28N2O5 B1664185 5'-O-Tritylthymidine CAS No. 7791-71-1

5'-O-Tritylthymidine

Cat. No. B1664185
CAS RN: 7791-71-1
M. Wt: 484.5 g/mol
InChI Key: FZDHVUVGQXVYOP-JIMJEQGWSA-N
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Description

5’-O-Tritylthymidine is a chemical compound with the linear formula C29H28N2O5 . It has a molecular weight of 484.55 . The IUPAC name for this compound is 1-((2R,5R)-4-hydroxy-5-(trityloxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione .


Molecular Structure Analysis

The molecular structure of 5’-O-Tritylthymidine consists of a trityl group attached to the 5’-O position of the thymidine molecule . The trityl group is a triphenylmethyl group, which is a bulky group composed of three phenyl rings attached to a central carbon atom .


Chemical Reactions Analysis

5’-O-Tritylthymidine has been found to interact with FAK and Mdm-2 proteins in cancer cells . It was found to decrease the complex of FAK and Mdm-2 proteins, re-activate p53 activity inhibited by FAK with Mdm-2 promoter, and decrease viability in different cancer cells .


Physical And Chemical Properties Analysis

5’-O-Tritylthymidine is a solid substance with a melting point of 125 °C . Its density is predicted to be 1.275±0.06 g/cm3 .

Scientific Research Applications

Enzyme Inhibition and Antiviral Activity

5'-O-Tritylthymidine is significant in the field of enzyme inhibition, specifically as an inhibitor of human mitochondrial thymidine kinase (TK-2). A study by Hernández et al. (2002) demonstrated that certain derivatives of 5'-O-Tritylthymidine were more effective than the parent compound in inhibiting TK-2, indicating its potential in antiviral therapy and cancer research.

Molecular Interaction Studies

The interaction of 5'-O-Tritylthymidine with other molecules has been a focus in research to understand its biochemical properties. Prahadeeswaran et al. (2000) studied the crystal structures of 5'-O-Tritylthymidine with various organic moieties, providing insights into its molecular interactions and potential applications in drug design and development (Prahadeeswaran, S. et al., 2000).

Angiogenesis Inhibition

5'-O-Tritylated nucleoside derivatives, including 5'-O-Tritylthymidine, have shown promise in inhibiting thymidine phosphorylase and angiogenesis. This suggests potential applications in anti-cancer therapies, as reported by Liekens et al. (2006). Their study found that these derivatives inhibit angiogenesis, a crucial process in tumor growth and metastasis (Liekens, S. et al., 2006).

Nucleotide Synthesis

Research by Froehlich et al. (1989) focused on the improved synthesis of derivatives of 5'-O-Tritylthymidine, highlighting its importance in nucleotide synthesis and potential applications in molecular biology and genetic engineering (Froehlich, M. et al., 1989).

Pharmaceutical Research

The molecule has also been used in the synthesis of various analogues for pharmaceutical research. This includes the creation of new compounds with potential therapeutic applications, as indicated by studies on nucleoside analogues and their synthesis (Sung, W., 1981).

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and all sources of ignition should be removed .

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDHVUVGQXVYOP-JIMJEQGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-Tritylthymidine

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
264
Citations
VM Golubovskaya, NL Palma, M Zheng… - Anti-Cancer Agents …, 2013 - ingentaconnect.com
… We identified 5′-O-Tritylthymidine, called M13 compound that significantly decreased viability in different cancer cells. M13 was docked into the pocket of FAK and Mdm-2 interaction …
Number of citations: 34 www.ingentaconnect.com
PT Gilham, HG Khorana - Journal of the American Chemical …, 1959 - ACS Publications
… of deoxyadenylyl-(5'-»-3')-5'-O-tritylthymidine (IX). However, hydrogenolysis of XIII with a … spectra of deoxyadenylyl-(5' —> 3')-5'-O-tritylthymidine above). Hydrolysis of the product with …
Number of citations: 43 pubs.acs.org
S Liekens, A Bronckaers, AI Hernández, EM Priego… - Molecular …, 2006 - ASPET
… Enzyme activity studies showed that the anti-TPase activity is significantly improved by replacement of the hypoxanthine base by thymine [3.5-fold; ie, 5′-O-tritylthymidine (KIN6)] and …
Number of citations: 45 molpharm.aspetjournals.org
VV Filichev, AA Malin, VA Ostrovskii… - Helvetica chimica …, 2002 - Wiley Online Library
… An alternative dinucleoside 4 can be synthesized starting from 3'-cyano-3'-deoxy-5'O-tritylthymidine (5) as a precursor for the required tetrazole derivative and thymidine 6 having a …
Number of citations: 13 onlinelibrary.wiley.com
XB Yang, K Misiura, WJ Stec… - … and Nucleic Acids, 2000 - Taylor & Francis
… Such modification allowed to get 1 with 87% yield in a one-pot reaction of 5'-O-tritylthymidine with trifluoromethanesulfonyl chloride (triflic chloride) in the presence of 4-…
Number of citations: 4 www.tandfonline.com
D Prahadeeswaran, S Kolappan, R Krishnan… - Journal of inclusion …, 2000 - Springer
This paper describes the crystal structures of 2'-deoxy 5'-O-trityluridine(5'-TU) and 2'-deoxy 5'-O-tritylthymidine (5'-TT) containing different organic moieties. There are two …
Number of citations: 7 link.springer.com
X Yang, K Misiura, WJ Stec - Heteroatom Chemistry: An …, 1999 - Wiley Online Library
… 5-O-tritylthymidine 3-O-(O,O-diethyl phosphorothioate) (7, 31P-NMR 67.8) and 5-Otritylthymidine … They were prepared by conversion of 5-O-tritylthymidine into 5-O-tritylxylothymidine (11…
Number of citations: 3 onlinelibrary.wiley.com
MD Edge, AS Jones - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… 3’-O-Carboxyrnethyl-5’-O-tritylthymidine was condensed with the 2-cyanoethyl ester of 3’-O-~… Equimolar amounts of 3’-O-carboxymethyl5’-O-tritylthymidine and 3’-O-~…
Number of citations: 6 pubs.rsc.org
AI Hernández, J Balzarini, A Karlsson… - Journal of medicinal …, 2002 - ACS Publications
… nucleoside analogues of 5‘-O-tritylthymidine have been … In this series, the sugar moiety of the parent 5‘-O-tritylthymidine … potent than the parent 5‘-O-tritylthymidine. This lead compound …
Number of citations: 55 pubs.acs.org
W Dbkowski, I Tworowska, M Michalska - Chemical Communications, 1998 - pubs.rsc.org
Highly efficient synthesis of phosphorodithioates derived from 3A-thiothymidine by anhydro-ring opening of 2,3A-anhydro-5A-O-tri Page 1 TrO N N O O Me TrO N HN O O O Me S P S O …
Number of citations: 9 pubs.rsc.org

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